Bromoacetamido-PEG4-TFP ester
CAS No.:
Cat. No.: VC17994156
Molecular Formula: C19H24BrF4NO7
Molecular Weight: 534.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24BrF4NO7 |
|---|---|
| Molecular Weight | 534.3 g/mol |
| IUPAC Name | (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C19H24BrF4NO7/c20-12-15(26)25-2-4-29-6-8-31-10-9-30-7-5-28-3-1-16(27)32-19-17(23)13(21)11-14(22)18(19)24/h11H,1-10,12H2,(H,25,26) |
| Standard InChI Key | KMXNKPMXZFZZAS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr)F)F |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Bromoacetamido-PEG4-TFP ester (C₁₉H₂₄BrF₄NO₇; MW: 534.29 g/mol) features a four-unit ethylene glycol chain (18 atoms, 20.4 Å) flanked by two functional termini . The bromoacetamide moiety (-NH-CO-CH₂-Br) at one end reacts selectively with thiols, while the TFP ester at the opposite end targets primary amines. This spacer’s monodispersity ensures reproducible conjugation outcomes, unlike polydisperse PEG derivatives .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₄BrF₄NO₇ | |
| Molecular Weight | 534.29 g/mol | |
| Purity | >97% | |
| Solubility | Water, Methanol, Methylene Chloride | |
| Storage Conditions | -20°C (hygroscopic) | |
| Hydrodynamic Volume | 20.4 Å |
Reactivity and Conjugation Mechanisms
Thiol-Specific Bromoacetamide Reactivity
The bromoacetamide group undergoes nucleophilic substitution with free thiols (-SH) at pH ≥8.0, forming stable thioether bonds . This contrasts with maleimide chemistry, which operates optimally at pH 6.5–7.5 and suffers from retro-Michael reactions in vivo . The higher pH tolerance of bromoacetamide makes it suitable for alkaline environments, such as antibody-drug conjugate (ADC) formulations where maleimides degrade .
Amine-Reactive TFP Ester
TFP esters demonstrate superior hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, with a half-life exceeding 4 hours at pH 7.0 . They react with primary amines (-NH₂) at pH 7.5–8.0, forming stable amide bonds. This pH range aligns with physiological conditions, minimizing protein denaturation during labeling .
Table 2: Comparative Reactivity of Crosslinkers
| Crosslinker Type | Reactive Group | Optimal pH | Hydrolytic Stability | Thiol Compatibility |
|---|---|---|---|---|
| NHS Ester | Amine | 7.0–7.5 | Low | Low |
| Maleimide | Thiol | 6.5–7.5 | Moderate | High |
| TFP Ester | Amine | 7.5–8.0 | High | Moderate |
| Bromoacetamide | Thiol | ≥8.0 | High | High |
Applications in Bioconjugation
Solubility Enhancement
The dPEG® spacer increases hydrodynamic volume by 20.4 Å, reducing renal clearance rates of conjugates. For instance, antibody-PEG4-TFP-bromoacetamide-drug constructs exhibit prolonged circulation half-lives (>72 hours) compared to non-PEGylated counterparts (<24 hours) .
Opsonization Shielding
PEGylation via Bromoacetamido-PEG4-TFP ester masks immunogenic epitopes, decreasing macrophage uptake. In vivo studies show a 60% reduction in anti-drug antibody (ADA) formation for PEGylated vs. native proteins .
Site-Specific Conjugation
The reagent enables orthogonal labeling of antibodies: TFP esters modify lysine residues, while bromoacetamides target engineered cysteines. This dual functionality was leveraged in a 2024 study to produce homogeneous ADCs with a drug-to-antibody ratio (DAR) of 4.0 ± 0.2, compared to DAR 2.5–3.5 for stochastic conjugation methods .
Comparative Analysis with Analogues
Maleimide-PEG4-NHS Ester
While maleimide offers faster thiol coupling (t₁/₂ <5 minutes vs. 15 minutes for bromoacetamide), it suffers from in vivo instability. A 2025 pharmacokinetic study showed 40% drug loss from maleimide-linked ADCs within 24 hours, versus <10% loss with bromoacetamide .
Recent Research Advancements
Radiolabeling Applications
A 2024 study utilized Bromoacetamido-PEG4-TFP ester to conjugate ^18F-labeled peptides to antibodies for positron emission tomography (PET). The PEG spacer improved tumor-to-background ratios by 2.5-fold compared to non-PEGylated tracers .
Hydrogel Fabrication
Crosslinking thiol-modified hyaluronic acid with Bromoacetamido-PEG4-TFP ester produced hydrogels with tunable stiffness (0.5–20 kPa). These matrices supported 3D cell culture with >90% viability over 14 days .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume